Apatinib
Übersicht
Beschreibung
- Ihre Struktur besteht aus einer hydrophilen Kopfregion (die eine Cholin-Einheit enthält) und einem hydrophoben Schwanz.
- Die Verbindung ist ein wesentlicher Bestandteil biologischer Membranen und trägt zu ihrer Stabilität und Funktion bei.
- ELAIDYLPHOSPHOCHOLIN lässt sich leicht aus verschiedenen Quellen extrahieren, darunter Eigelb und Sojabohnen .
ELAIDYLPHOSPHOCHOLIN: ist eine Phospholipidverbindung.
Wissenschaftliche Forschungsanwendungen
Chemie: ELAIDYLPHOSPHOCHOLIN dient als Modellverbindung für die Untersuchung des Verhaltens und der Wechselwirkungen von Phospholipiden.
Biologie: Es spielt eine entscheidende Rolle in der Zellmembranstruktur, -fluidität und -signalisierung.
Medizin: Forschung untersucht seine Auswirkungen auf den Lipidstoffwechsel, die Zellsignalisierung und Krankheitszustände.
Industrie: Anwendungen umfassen Medikamentenverabreichungssysteme, liposomale Formulierungen und Kosmetikprodukte.
Wirkmechanismus
- Die Wirkungen von ELAIDYLPHOSPHOCHOLIN hängen mit seiner Rolle in Zellmembranen zusammen.
- Es interagiert mit Membranproteinen und beeinflusst so zelluläre Prozesse wie Signaltransduktion, Transport und enzymatische Aktivität.
- Spezifische molekulare Ziele und Pfade variieren je nach Kontext.
Wirkmechanismus
Target of Action
Apatinib is a potent, orally administered, highly selective tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptor-2 (VEGFR-2) . By inhibiting endothelial cell proliferation, it suppresses tumor growth .
Mode of Action
This compound works by binding to and inhibiting VEGFR-2, thereby preventing the phosphorylation of VEGFR-2 and blocking its downstream targets such as PI3K/mTOR/AKT, MAPK/ ERK and FAK/STAT3 . This inhibition of VEGFR-2 leads to a decrease in tumor microvascular density and promotes cell apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the VEGF-mediated endothelial cell migration and proliferation, thus blocking new blood vessel formation in tumor tissue . This compound also suppresses the VEGFR2/STAT3/PD-L1 and ROS/Nrf2/p62 signaling pathways , leading to the autophagic and apoptotic cell death in cancer cells .
Result of Action
This compound has been shown to inhibit cell proliferation and promote apoptosis in cancer cells . It also induces cell cycle arrest and suppresses the malignant and stem-like features of cancer cells . Furthermore, this compound downregulates PD-L1 and c-Myc in cancer cells through the VEGFR2/STAT3 pathway .
Biochemische Analyse
Biochemical Properties
Apatinib is a highly selective and potent tyrosine kinase inhibitor that blocks angiogenesis by targeting VEGFR2 . It binds to the intracellular phosphorylation domain to prevent receptor autophosphorylation upon ligand binding . In humans, oral this compound undergoes extensive metabolism to nine major metabolites, most of which are pharmacologically inactive, with the parent drug being the major contributor to its pharmacological activity .
Cellular Effects
This compound has been shown to significantly inhibit cell growth and promote apoptosis in both B and T lineage cell lines in a dose- and time-dependent manner . It has also shown cytotoxic activity against primary adult acute lymphoblastic leukemia (ALL) cells while sparing their normal counterparts in vitro . This compound has been found to suppress the proliferation rates, cell cycle, cell apoptosis, and cell migration on cancer cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting VEGF-mediated endothelial cell migration and proliferation, thus blocking new blood vessel formation in tumor tissue . This inhibition of VEGFR2 and its downstream signaling cascades, including the PI3K, MAPK, and STAT3 pathways, is closely associated with the cytotoxicity of this compound .
Temporal Effects in Laboratory Settings
In clinical trials, oral this compound significantly prolonged median progression-free survival (PFS) and overall survival (OS) compared with placebo in patients with advanced or metastatic gastric cancer . The median PFS was 2.7 months, and the median OS was 5.8 months .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress tumor growth and progression . The combined administration of this compound and anti-PD-1 antibody into tumor-bearing mice generated potent immune responses resulting in a remarkable reduction of tumor growth .
Metabolic Pathways
This compound is metabolized primarily by CYP3A4/5 and, to a lesser extent, by CYP2D6, CYP2C9, and CYP2E1 . UGT2B7 is the main enzyme responsible for its metabolism . This compound also repressed the expression of GLS1, the initial and rate-limiting enzyme of glutamine catabolism .
Transport and Distribution
This compound is an orally bioavailable agent . In vitro, this compound has been shown to inhibit the drug transport function of the ABCB1 transporter cassette and increase the intracellular concentration of substrate chemotherapy drugs in ABCB1-overexpressing multidrug-resistant leukemia cells .
Vorbereitungsmethoden
Synthetische Wege: Obwohl spezifische Synthesewege für ELAIDYLPHOSPHOCHOLIN nicht weit verbreitet sind, kann es durch chemische Reaktionen unter Beteiligung von Phospholipiden und Cholinderivaten synthetisiert werden.
Industrielle Produktion:
Analyse Chemischer Reaktionen
Reaktionen: ELAIDYLPHOSPHOCHOLIN kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von den gewünschten Modifikationen ab. Beispielsweise
Hauptprodukte: Die gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und Ausgangsmaterialien ab.
Vergleich Mit ähnlichen Verbindungen
- ELAIDYLPHOSPHOCHOLIN ist aufgrund seines spezifischen Fettsäure-Schwanzes (einer Octadecenyl-Gruppe) und des Vorhandenseins einer Cholin-Kopfregion einzigartig.
- Ähnliche Verbindungen umfassen andere Phospholipide wie Phosphatidylcholin, Phosphatidylethanolamin und Sphingomyelin.
Eigenschaften
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEWQEMJFLWMLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024366 | |
Record name | Rivoceranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811803-05-1 | |
Record name | N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=811803-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apatinib free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811803051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rivoceranib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14765 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rivoceranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIVOCERANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S371K6132 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.